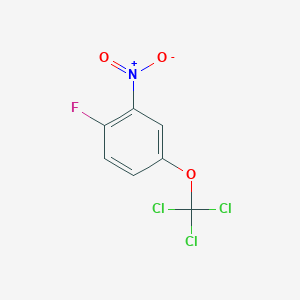
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene
Descripción general
Descripción
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene (FNTB) is a novel compound that has been studied for its potential applications in a variety of disciplines. FNTB is a fluorinated nitrobenzene derivative that is highly soluble in water and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. FNTB is a valuable compound for its unique properties, including its low toxicity, high solubility, and stability.
Aplicaciones Científicas De Investigación
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of DNA and proteins. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has also been used in the synthesis of novel heterocyclic compounds and as a building block for the synthesis of pharmaceuticals. In addition, 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been studied for its potential applications in the fields of biochemistry and pharmacology, including its use as an inhibitor of enzymes and as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene is not fully understood, but it is believed to act as an inhibitor of enzymes and as a potential drug candidate. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has also been shown to have anti-inflammatory and anti-cancer activities.
Efectos Bioquímicos Y Fisiológicos
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-cancer activities. In addition, 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has also been shown to have neuroprotective effects, as well as to modulate the activity of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is a highly soluble compound, has low toxicity, and is stable. It is also a versatile compound that can be used in a variety of applications, including organic synthesis, polymer synthesis, and the synthesis of pharmaceuticals.
However, there are some limitations to using 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene in laboratory experiments. It is a highly reactive compound and can react with other chemicals, which can lead to the formation of unstable products. In addition, 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene can be difficult to purify and isolate due to its low solubility.
Direcciones Futuras
The potential applications of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene are vast and there are many possible future directions for research. Future research should focus on understanding the mechanism of action of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene, as well as its potential therapeutic applications. Additionally, further research should focus on the development of methods to purify and isolate 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene, as well as the synthesis of novel compounds based on 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene. Finally, research should focus on the development of methods to detect and monitor the presence of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene in biological systems.
Propiedades
IUPAC Name |
1-fluoro-2-nitro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKPGLQXAMJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



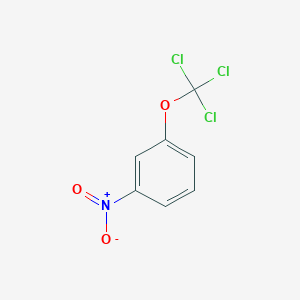
![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)
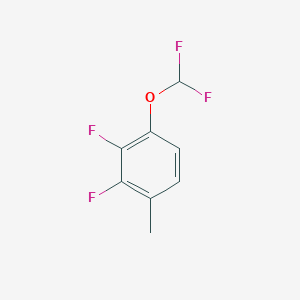
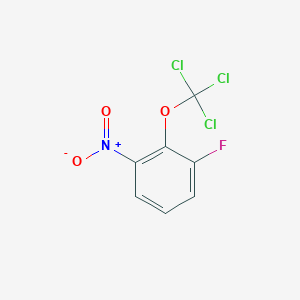
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
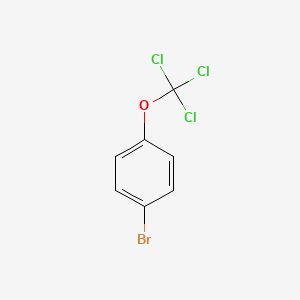
![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
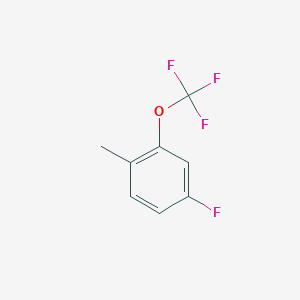
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
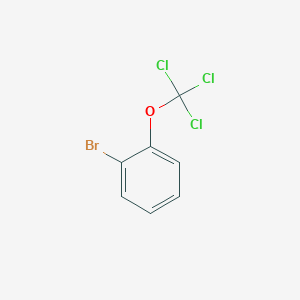
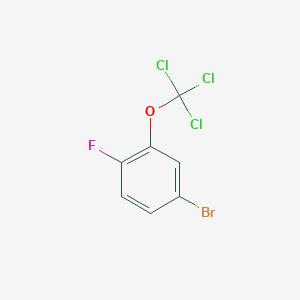
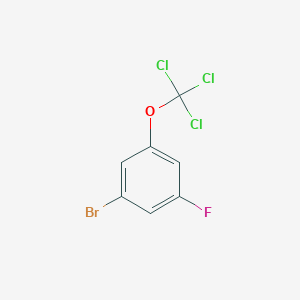
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)